
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mechanism of Action
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of mGluR5, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes. This mechanism of action has been extensively studied and has been shown to be effective in various animal models.
Biochemical and Physiological Effects:
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of depression and psychosis. 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has also been shown to reduce the reinforcing effects of drugs of abuse and alcohol. Furthermore, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in lab experiments is its selectivity and specificity for mGluR5. This allows researchers to study the specific effects of blocking mGluR5 without affecting other receptors or neurotransmitters. However, one limitation of using 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone is its relatively low potency, which may require higher concentrations to achieve desired effects. Additionally, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has poor solubility in water, which may require the use of organic solvents in lab experiments.
Future Directions
There are numerous future directions for 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone research. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in lower concentrations. Another area of interest is the investigation of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in combination with other drugs for the treatment of various neurological and psychiatric disorders. Furthermore, the potential use of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in combination with behavioral therapies for drug addiction and alcoholism is an area of active research. Finally, the investigation of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in various animal models of neurodegenerative diseases may provide insights into its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone involves the reaction of 4-methylpiperazine with 1-piperidin-1-ylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography techniques to obtain pure 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone. This synthesis method has been well-established in the literature and has been used by numerous researchers.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has also been investigated for its potential use in treating drug addiction and alcoholism. Furthermore, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-7-9-14(10-8-13)11-12(16)15-5-3-2-4-6-15/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZANVHPGJVDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)
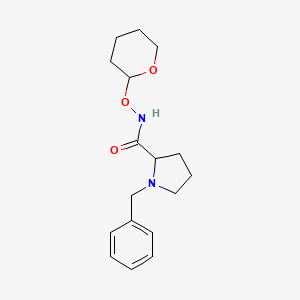
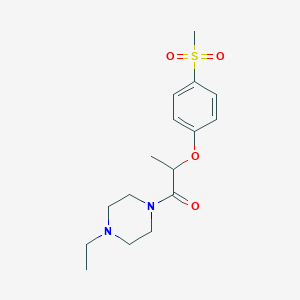
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)

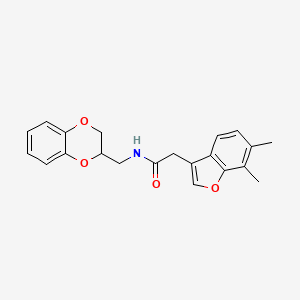
![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

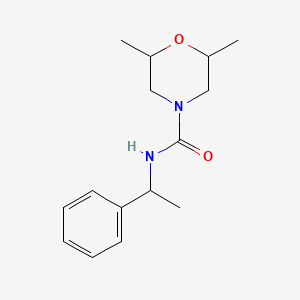
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
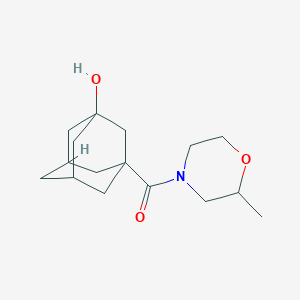
![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
